molecular formula C14H12Cl2N4O2S B12177747 1-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12177747
M. Wt: 371.2 g/mol
InChI Key: PSEKLIQYTVIYCA-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It contains a pyrrolidine ring, a thiadiazole ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Coupling Reactions: The final compound is formed by coupling the dichlorophenyl group with the thiadiazole and pyrrolidine intermediates using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: As a lead compound for the development of new pharmaceuticals with potential therapeutic effects.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H12Cl2N4O2S

Molecular Weight

371.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C14H12Cl2N4O2S/c1-7-18-19-14(23-7)17-13(22)8-4-12(21)20(6-8)9-2-3-10(15)11(16)5-9/h2-3,5,8H,4,6H2,1H3,(H,17,19,22)

InChI Key

PSEKLIQYTVIYCA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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